3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one
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Overview
Description
Benzimidazole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They can act as strong electron donor molecules and can be used for n-type doping . Some benzimidazole derivatives, like Bilastine, are known to be potent and selective histamine H1 receptor antagonists .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the use of various catalysts and reagents . For example, one method involves the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst .Molecular Structure Analysis
The molecular geometry, electronic, and vibrational features of benzimidazole derivatives can be investigated using density functional theory (DFT) methods . Theoretical and actual NMR chemical shifts can provide insights into the structure of these compounds .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Benzimidazole derivatives can exhibit interesting physical and chemical properties. For example, they can show conductivity when used as a dopant .Mechanism of Action
Target of Action
The compound, also known as CBMicro_002510 or 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one, is a complex molecule that contains a benzimidazole moiety . Benzimidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its targets. For instance, some benzimidazole derivatives inhibit tubulin polymerization, disrupting the cytoskeleton and leading to cell death . Others may interact with enzymes or receptors, altering their function and affecting cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets and mode of action. Given the broad range of activities associated with benzimidazole derivatives, it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell division (if the compound affects tubulin), bacterial cell wall synthesis (if it has antibacterial activity), or various signaling pathways (if it interacts with receptors or enzymes) .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include cell death (if the compound disrupts critical cellular processes), inhibition of bacterial growth (if it has antibacterial activity), or modulation of cellular signaling (if it interacts with receptors or enzymes) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14-5-4-10-26(12-14)13-17-20(27)9-8-15-11-16(23(28)29-21(15)17)22-24-18-6-2-3-7-19(18)25-22/h2-3,6-9,11,14,27H,4-5,10,12-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIEHQOTYXYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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